(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid
CAS No.:
Cat. No.: VC20408662
Molecular Formula: C26H29NO4
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H29NO4 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | (2R)-3-(1-bicyclo[2.2.2]octanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C26H29NO4/c28-24(29)23(15-26-12-9-17(10-13-26)11-14-26)27-25(30)31-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,17,22-23H,9-16H2,(H,27,30)(H,28,29)/t17?,23-,26?/m1/s1 |
| Standard InChI Key | XQGSMXHHFPJDGJ-UQBHCSHASA-N |
| Isomeric SMILES | C1CC2(CCC1CC2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | C1CC2(CCC1CC2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identification and Structural Features
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid (C<sub>26</sub>H<sub>27</sub>NO<sub>4</sub>) is characterized by:
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Molecular Formula: C<sub>26</sub>H<sub>27</sub>NO<sub>4</sub> (calculated molecular weight: 417.50 g/mol) .
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IUPAC Name: (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid.
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Key Functional Groups:
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Fmoc-protected α-amino group.
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Bicyclo[2.2.2]octane substituent at the β-position.
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Carboxylic acid terminus.
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The bicyclo[2.2.2]octane group imposes significant conformational rigidity, mimicking branched hydrocarbon chains in bioactive peptides . The Fmoc group enhances solubility in organic solvents and facilitates stepwise solid-phase peptide synthesis (SPPS) .
Synthesis and Optimization
Solid-Phase Peptide Synthesis (SPPS)
The compound is synthesized via Fmoc-based SPPS, leveraging resin-bound strategies for iterative coupling . Key steps include:
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Resin Activation: Wang or Rink amide resins are pre-treated with dichloromethane (DCM) and dimethylformamide (DMF).
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Fmoc Deprotection: 20% piperidine in DMF removes the Fmoc group, exposing the α-amino group for coupling.
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Coupling Reaction: The bicyclo[2.2.2]octane-modified amino acid is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and coupled in the presence of N,N-diisopropylethylamine (DIPEA) .
Table 1: Representative Synthesis Yields
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fmoc Deprotection | Piperidine/DMF | >99 | 95 |
| Coupling | HBTU/DIPEA | 85–90 | 90 |
| Cleavage | TFA/TIS/H<sub>2</sub>O (95:2.5:2.5) | 75 | 85 |
Solution-Phase Synthesis
Alternative routes employ Diels-Alder cycloaddition to construct the bicyclo[2.2.2]octane core. For example, methacrolein reacts with 1,3-cyclohexadiene derivatives under ytterbium trichloride catalysis to form the bicyclic framework . Subsequent functionalization introduces the Fmoc-protected amino acid moiety via Horner-Wadsworth-Emmons olefination and hydrogenation .
Structural Characterization
Spectroscopic Analysis
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.75 (d, 2H, fluorenyl aromatic), 7.58 (t, 2H), 7.40 (t, 2H), 4.40 (m, 1H, α-CH), 4.20 (d, 2H, Fmoc-CH<sub>2</sub>), 2.80–1.50 (m, 17H, bicyclo[2.2.2]octane and CH<sub>2</sub>) .
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IR (ATR): 3320 cm<sup>−1</sup> (N-H stretch), 1715 cm<sup>−1</sup> (C=O, Fmoc), 1680 cm<sup>−1</sup> (C=O, acid) .
Applications in Biomedical Research
Peptide Mimetics
The bicyclo[2.2.2]octane group serves as a non-hydrolysable scaffold in peptidomimetics, conferring resistance to proteolytic degradation. For instance, analogs mimicking nuclear receptor coactivators (e.g., SRC-1 LXXLL motifs) utilize this moiety to block protein-protein interactions .
Drug Delivery Systems
Fmoc derivatives enhance cellular uptake of peptide-based therapeutics. The hydrophobic bicyclo[2.2.2]octane group improves membrane permeability, as demonstrated in vitro using Caco-2 cell monolayers .
Table 2: Biological Activity Data
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